molecular formula C6H9N3 B149044 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 126352-69-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B149044
M. Wt: 123.16 g/mol
InChI Key: GHPWPOJLJPMISD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential as a scaffold for designing biologically active compounds. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, which can be further modified with various substituents to enhance its medicinal properties .

Synthesis Analysis

The synthesis of related tetrahydropyrazolo[1,5-a]pyrimidine compounds has been explored through various methods. A novel five-step synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones was developed, starting with a 'ring switching' transformation and leading to the title compounds with versatility in substituents at position 6 . Another study reported the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides, highlighting the use of 5-aminopyrazole derivatives and trifluoromethyl-beta-diketones in the key condensation step . Additionally, the synthesis of 1,2,5,6-tetrahydropyrimidines through base-induced ring enlargement of 1H-3-pyrazolines has been described, proposing a reaction mechanism for this transformation .

Molecular Structure Analysis

The molecular structure of tetrahydropyrazolo[1,5-a]pyrimidine derivatives can be complex, with the potential for the formation of multiple stereoisomers. The reduction of pyrazolopyrimidines typically favors the pyrimidine ring, leading to the formation of syn-isomers. However, the presence of substituents at positions five and seven can lead to the formation of both syn- and anti-configured isomers, as confirmed by NMR studies .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrazolo[1,5-a]pyrimidine derivatives can vary depending on the substituents present. For instance, the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine resulted in the formation of both syn- and anti-isomers, with the syn-configuration being conformationally stable and the anti-configuration being conformationally labile . This structural lability suggests that these compounds can adjust to the active site of biological targets, making them attractive for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The regiochemistry of the synthesis reactions and the stability of the products have been discussed based on density functional theory (DFT) and molecular orbital (MO) calculations, which provide insights into the energetic preferences of these compounds . The conformational stability and lability of the synthesized isomers also play a significant role in their physical properties, as they can affect the compounds' ability to interact with biological targets .

Scientific Research Applications

Chemical and Electrochemical Reduction

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives are produced through chemical reduction by sodium borohydride and lithium aluminum hydride, each leading to distinct compounds. Electrochemical reduction of these pyrazolo[1,5-a]pyrimidines also yields complex mixtures of oxidizable hydrodimers and dihydro compounds (Bellec & Lhommet, 1995).

Synthesis of Derivatives

The reaction of 3,5-diamino-4-phenylazo-pyrazoles with acetylacetone and ethyl acetoacetate produces pyrazolo[1,5-a]pyrimidine derivatives. These compounds are further transformed into pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidine derivatives and their corresponding oxo derivatives (Elnagdi, Sallam, & Ilias, 1975).

Condensation Reactions

Substituted 5-amino-4-arylpyrazoles, when condensed with itaconic acid and maleic anhydride, form substituted tetrahydropyrazolo[1,5-a]pyrimidines and 2,3-dihydro-1H-imidazolo[1,2-b]pyrazoles, respectively. Extended heating causes rearrangement into tetrahydropyrazolo[1,5-a]pyrimidines (Filimonov et al., 2013).

Liquid-Phase Synthesis of Combinatorial Libraries

Over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides have been synthesized using parallel solution-phase methods. This approach includes the assembly of the pyrazolo[1,5-a]pyrimidine ring and solution-phase acylation and reduction methodologies (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).

Synthesis and Evaluation as Antimicrobial Agents

A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines synthesized showed promising anti-inflammatory and antimicrobial activities. These findings suggest the potential of these compounds in pharmaceutical applications (Aggarwal et al., 2014).

Future Directions

The development of new stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins with high absorption properties at 650 nm, and their impressive photosensitizer ability against melanotic and amelanotic cancer cells is described . This could be a potential future direction for the use of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZVTDRWQVFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567902
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

CAS RN

126352-69-0
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
91
Citations
MH Elnagdi, DH Fleita, MRH El-Moghayar - Tetrahedron, 1975 - Elsevier
β-Cyanoethylhydrazine 1 reacts with benzoylacetonitrile 2 in refluxing ethanol to yield 5-amino-1-β-cyanoethyl-3-phenylpyrazole 4; in acetic acid acetyl-β-cyanoethylhydrazone 8 was …
Number of citations: 67 www.sciencedirect.com
M Yoshida, A Mori, S Morimoto, E Kotani, M Oka… - Bioorganic & medicinal …, 2011 - Elsevier
The calcium-sensing receptor antagonist (CaSR) has been recognized as a promising target of anabolic agents for treating osteoporosis. In the course of developing a new drug …
Number of citations: 14 www.sciencedirect.com
MH Elnagdi, SM Fahmy, MRH Elmoghayab… - … für Naturforschung B, 1975 - degruyter.com
The 5-aminopyrazole derivatives (1 ac) react with acrylonitrile to yield the corresponding 1-β-cyanoethyl-5-aminopyrazole derivatives (2 ac) which could be readily cyclised into the …
Number of citations: 19 www.degruyter.com
IL Dalinger, IA Vatsadse, SA Shevelev… - Journal of …, 2005 - ACS Publications
The parallel solution-phase synthesis of more than 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50−…
Number of citations: 77 pubs.acs.org
MH Elnagdi, SM Fahmy, EM Zayed… - … für Naturforschung B, 1976 - degruyter.com
Pyrimidine Derivatives and Related Compounds, III Synthesis of Some New Pyrazolo[l,5-a]pyrimidines and Pyrazolo [3,4-d] pyrimidi Page 1 Pyrimidine Derivatives and Related …
Number of citations: 17 www.degruyter.com
T Asano, H Yamazaki, C Kasahara… - Journal of Medicinal …, 2012 - ACS Publications
Several p38 MAPK inhibitors have been shown to effectively block the production of cytokines such as IL-1β, TNFα, and IL-6. Inhibitors of p38 MAP kinase therefore have significant …
Number of citations: 43 pubs.acs.org
D Novikova, A Al Mustafa, T Grigoreva, S Vorona… - Molecules, 2023 - mdpi.com
Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is an attractive scaffold for designing biologically active compounds. The most obvious way to obtain such compounds is to reduce …
Number of citations: 7 www.mdpi.com
MH Elnagdi, EM Zayed, MAE Khalifa… - Monatshefte für Chemie …, 1981 - Springer
Diazotised 5-amino-3-methyl-4-phenyloyrazole (1) reacted with active methylene reagents and with β-naphthol to yield the pyrazolo[1,5-c)-1,2,4-triazine derivatives2a-e and5. …
Number of citations: 42 link.springer.com
MH Elnagdi, MMM Sallam, MAM Ilias - Helvetica Chimica Acta, 1975 - Wiley Online Library
3,5‐Diamino‐4‐phenylazo‐pyrazoles (1a–1c) react with acetylacetone and with ethyl acetoacetate to yield the corresponding pyrazolo[1,5‐a]pyrimidine derivatives 2a–2c and 3a–3c, …
Number of citations: 30 onlinelibrary.wiley.com
DN Lyapustin, EN Ulomsky, VL Rusinov - Chemistry of Heterocyclic …, 2020 - Springer
The mechanism of a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde was studied in acidic medium. Performing the reaction in acetic …
Number of citations: 5 link.springer.com

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